N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide is a complex organic compound featuring a benzothiophene core substituted with a thiophen-3-ylcyclopropylmethyl group and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of thiophene derivatives with appropriate precursors under controlled conditions. The cyclopropylmethyl group can be introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced benzothiophene derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry and Biology: N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide has shown potential in various biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its unique structure makes it a valuable candidate for drug development and research in medicinal chemistry.
Medicine: The compound's biological activities suggest its potential use in developing therapeutic agents for various diseases. Its ability to interact with multiple receptors and biological targets makes it a promising candidate for further research and development.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its versatility and reactivity make it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism by which N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Thiophene derivatives: Other thiophene-based compounds with similar structures and biological activities.
Benzothiophene derivatives: Compounds featuring the benzothiophene core with different substituents.
Uniqueness: N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. Its distinct chemical properties and biological activities differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2/c19-16(15-9-12-3-1-2-4-14(12)21-15)18-11-17(6-7-17)13-5-8-20-10-13/h1-5,8-10H,6-7,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSDXPHYNDGFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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